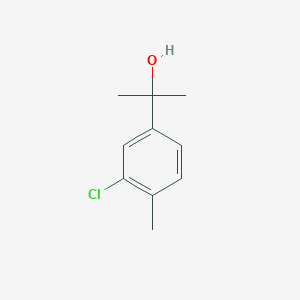

2-(3-chloro-4-methylphenyl)propan-2-ol

Description

2-(3-Chloro-4-methylphenyl)propan-2-ol is a tertiary alcohol characterized by a central propan-2-ol backbone substituted with a 3-chloro-4-methylphenyl group.

Properties

IUPAC Name |

2-(3-chloro-4-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSWBHGERUJKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)propan-2-ol can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 3-chloro-4-methylbenzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-(3-Chloro-4-methyl-phenyl)-propan-2-one.

Reduction: 2-(3-Chloro-4-methyl-phenyl)-propane.

Substitution: 2-(3-Methoxy-4-methyl-phenyl)-propan-2-ol.

Scientific Research Applications

2-(3-chloro-4-methylphenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s simple chloro-methylphenyl group contrasts with nitrogen-containing heterocycles (quinoline, indole, triazole) in analogs. The fluorophenoxy and triazolyl groups in the compound from introduce electronegative and hydrogen-bonding motifs, likely improving target specificity .

Molecular Weight and Solubility :

Mechanistic Implications:

The target compound’s chloro and methyl groups may favor interactions with hydrophobic receptor pockets, contrasting with the hydrogen-bonding capabilities of amino-quinoline (reproxalap) or triazole substituents. Its simpler structure could limit multitarget engagement compared to more complex analogs .

Biological Activity

The compound 2-(3-chloro-4-methylphenyl)propan-2-ol , also known as (S)-1-(3-chloro-4-methylphenyl)propan-2-ol , is a chiral alcohol that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and neurotropic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H13ClO

- Molecular Weight : 188.67 g/mol

- Structure : The compound features a chlorinated aromatic ring and a secondary alcohol group, which influences its reactivity and biological interactions.

Antioxidant Activity

Research has shown that compounds with similar structures often exhibit significant antioxidant properties. For instance, studies have utilized the DPPH radical scavenging method to assess antioxidant activity. The results indicate that derivatives of this compound demonstrate notable scavenging capabilities, comparable to established antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | 75.5% | 1.35 times higher |

| Ascorbic Acid | 56.0% | - |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The MTT assay results indicate that this compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| U-87 | 15.5 | 2.1 |

| MDA-MB-231 | 32.8 | 1.0 |

These findings suggest that the compound is more effective against glioblastoma cells compared to breast cancer cells, highlighting its potential as an anticancer agent.

Neurotropic Activity

Recent studies have explored the neurotropic effects of this compound using neuronal models such as PC12 cells. The compound was found to promote neurite outgrowth, indicating its potential in treating neurodegenerative diseases.

Case Study

In a controlled study, PC12 cells were treated with varying concentrations of the compound:

| Concentration (µM) | Neurite Outgrowth (µm) |

|---|---|

| 1 | 25 |

| 5 | 45 |

| 10 | 70 |

At higher concentrations, the compound significantly enhanced neurite outgrowth compared to control groups, suggesting its role in neuronal regeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.